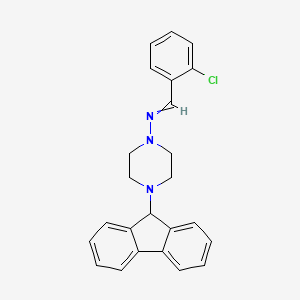![molecular formula C17H14N2O2S2 B12474332 N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12474332.png)
N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzothiazole and benzamide moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the (2-oxopropyl) moiety can be reduced to form alcohols.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The (2-oxopropyl)sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
2-oxopropyl-CoM: A compound with a similar (2-oxopropyl)sulfanyl group, used in biochemical studies.
2-[(2-oxopropyl)sulfanyl]ethanesulfonate: Another compound with a similar sulfanyl group, used in organic synthesis
Uniqueness
N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to the combination of its benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C17H14N2O2S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(2-oxopropylsulfanyl)-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)10-22-17-19-14-8-7-13(9-15(14)23-17)18-16(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
RTIRMCGESCTDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide](/img/structure/B12474259.png)
![N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine](/img/structure/B12474264.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474265.png)
![1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12474266.png)
![4-({[4-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12474271.png)
![2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12474296.png)
![2-(3-ethynylphenyl)-5-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12474304.png)
![4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)

![Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-7-(hydroxyimino)benzo[b]thiophene-3-carboxylate](/img/structure/B12474320.png)
![4-{[(4-Oxo-4-phenylbutanoyl)oxy]acetyl}phenyl benzoate](/img/structure/B12474325.png)
![2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B12474331.png)
